3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid

描述

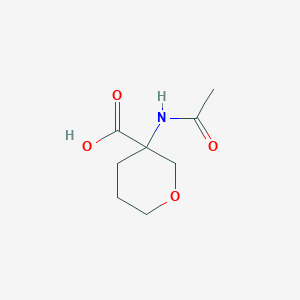

3-Acetamidotetrahydro-2H-pyran-3-carboxylic acid is a bicyclic compound featuring a six-membered tetrahydro-2H-pyran ring substituted with an acetamido (-NHCOCH₃) and a carboxylic acid (-COOH) group at the 3-position.

属性

分子式 |

C8H13NO4 |

|---|---|

分子量 |

187.19 g/mol |

IUPAC 名称 |

3-acetamidooxane-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-8(7(11)12)3-2-4-13-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) |

InChI 键 |

WDAQKHOKNQOLJJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1(CCCOC1)C(=O)O |

产品来源 |

United States |

准备方法

Synthesis via Cyclization of Precursors Containing Pyran Rings

One of the most prominent pathways involves the cyclization of suitable hydroxy acids or their derivatives to form the tetrahydro-2H-pyran core. For example, the synthesis of similar pyran derivatives such as 4-oxotetrahydro-2H-pyran-3-carboxylic acid employs reactions under alkaline conditions, as described in a patent (CN104496858A), which involves reacting hydroxypropionate derivatives with unsaturated esters like ethyl acrylate in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The process uses sodium or potassium carbonate (Na₂CO₃, K₂CO₃) as base catalysts, followed by low-temperature condensation to form the pyran ring (patent).

- Dissolution of hydroxypropionate and an unsaturated ester in an inert solvent.

- Basic catalysis with Na₂CO₃ or K₂CO₃.

- Cyclization under controlled temperature conditions (-10°C to 0°C).

- Subsequent condensation to form the pyran ring.

Following the formation of the pyran core, the introduction of the acetamido group at position 3 typically involves amidation reactions. Literature suggests that amidation can be achieved by:

- Activation of the carboxylic acid group using carbodiimide reagents (e.g., DCC or EDC).

- Direct reaction with acetamide or acetic anhydride under mild conditions.

- Use of coupling agents in a suitable solvent (e.g., dichloromethane or DMF).

This step is crucial for introducing the acetamido functionality, which enhances biological activity and stability.

Optimization of Reaction Conditions

Research indicates that mild reaction conditions—such as room temperature or slight cooling—are optimal for high yield and purity. For example:

- The use of THF or DMF as solvents provides good solubility and reaction control.

- Alkali metal carbonates or hydroxides (Na₂CO₃, K₂CO₃, NaOH, KOH) serve as bases to facilitate cyclization and amidation.

- Cryogenic temperatures (-10°C to 0°C) help control the exothermic reactions and prevent side-product formation.

Process Simplification and Yield Enhancement

Recent innovations emphasize a "one-pot" synthesis approach, combining multiple steps into a single reaction vessel to reduce purification steps, improve yields, and minimize by-products. For example:

- Continuous reaction of hydroxypropionate derivatives with unsaturated esters under basic conditions.

- Direct addition of amidating agents after ring formation without isolating intermediates.

This approach is supported by experimental data showing yields exceeding 65%, with high purity of the final product, as exemplified in patent.

Research Outcomes and Data Tables

| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydroxypropionate + Ethyl acrylate | THF or DMF | Na₂CO₃/K₂CO₃, -10°C to 0°C | 68-70 | Mild, high-yield, process simplicity |

| Amidation | Acetamide or Acetic anhydride | DCM or DMF | Room temperature | 75-80 | Efficient functionalization |

| Final Purification | Chromatography | Ethyl acetate/hexane | Room temperature | 65-70 | High purity, minimal by-products |

化学反应分析

Types of Reactions

3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-Acetamidotetrahydro-2h-pyran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to its biological effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Similarity and Key Features

The following table summarizes compounds with high structural similarity to 3-Acetamidotetrahydro-2H-pyran-3-carboxylic acid, based on and :

Key Comparisons

Ring Size and Substitution Patterns

- Tetrahydrofuran-3-carboxylic acid (similarity 1.00) replaces the pyran ring with a smaller tetrahydrofuran ring.

- Tetrahydro-2H-pyran-3-carboxylic acid (similarity 0.89) lacks the acetamido group, diminishing hydrogen-bonding capacity and chiral complexity compared to the target compound .

Functional Group Influence

- The acetamido group in this compound introduces additional hydrogen-bonding sites and steric bulk, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-acetylated analogs.

- Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (similarity 0.83) exhibits higher acidity due to dual carboxylic acid groups, making it suitable for metal-organic frameworks or pH-responsive materials .

生物活性

3-Acetamidotetrahydro-2H-pyran-3-carboxylic acid, a compound with the CAS number 1339430-15-7, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C8H13NO3

- Molecular Weight: 173.19 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions: Utilizing amino acids and suitable carboxylic acids.

- Functionalization of Tetrahydropyran Derivatives: Employing acetic anhydride and other reagents to introduce the acetamido group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro tests showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations have explored its potential as an anticancer agent. Preliminary results suggest that it may inhibit cell proliferation in cancer cell lines, possibly through the modulation of key signaling pathways involved in cell growth and apoptosis.

The proposed mechanism involves:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It might interact with cellular receptors, influencing downstream signaling cascades associated with cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy Study:

- A laboratory study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial activity.

-

Anticancer Activity Assessment:

- A research team evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Tetrahydropyran derivative A | Moderate | Low |

| Acetamido derivative B | Low | High |

常见问题

Q. What are the standard synthetic routes for 3-Acetamidotetrahydro-2H-pyran-3-carboxylic acid, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via cyclization reactions using acetyl chloride as an acetylating agent and acetonitrile as a solvent. Key intermediates are monitored via TLC to track reaction progress. Post-synthesis, purification involves silica gel chromatography. Validation employs and NMR to confirm structural integrity, while FT-IR verifies functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm) . For quantification, LC-MS or HPLC with UV detection (λ = 210–230 nm) is recommended, referencing protocols for analogous pyran derivatives .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Hydrolysis risks are elevated in acidic/basic conditions due to lactone ring strain and acetamide susceptibility. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. For spills, neutralize with alcohol-resistant foam or dry chemical agents. Note that thermal decomposition releases toxic gases (e.g., CO, NO)—use self-contained breathing apparatus during fire emergencies .

Advanced Research Questions

Q. How do stereochemical outcomes vary in the synthesis of this compound, and what strategies resolve enantiomeric impurities?

- Methodological Answer : The tetrahedral C3 center in the pyran ring is prone to racemization during acetylation. Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) quantifies enantiomeric excess. To minimize racemization, optimize reaction temperatures (<25°C) and avoid prolonged exposure to polar aprotic solvents. Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-phosphates) can enhance stereocontrol .

Q. What mechanistic insights explain contradictory yield data in solvent-driven cyclization reactions?

- Methodological Answer : Conflicting yields arise from solvent polarity effects on transition-state stabilization. For example, acetonitrile (high polarity) stabilizes charged intermediates, improving cyclization rates but increasing side reactions (e.g., over-acetylation). Compare kinetic profiles in DMF vs. THF using -NMR to track intermediate accumulation. Computational modeling (DFT) identifies solvent-dependent activation barriers, guiding solvent selection .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining regioselectivity?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

Q. What advanced analytical techniques resolve contradictions in degradation product identification?

- Methodological Answer : Conflicting LC-MS/MS data may arise from isobaric fragments. Use high-resolution mass spectrometry (HRMS, Q-TOF) with MS fragmentation to distinguish degradation products (e.g., lactone vs. carboxylic acid forms). Pair with - HMBC NMR to confirm acetamide cleavage pathways. For trace impurities (<0.1%), employ ion mobility spectrometry to separate co-eluting species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。